molecular formula C12H22ClNO2 B6187001 3-{1,4-dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride CAS No. 2639449-29-7

3-{1,4-dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride

Cat. No.: B6187001
CAS No.: 2639449-29-7
M. Wt: 247.8
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Description

3-{1,4-dioxaspiro[45]decan-8-yl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 It is characterized by a spirocyclic structure, which includes a pyrrolidine ring and a 1,4-dioxaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1,4-dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable pyrrolidine derivative with a 1,4-dioxaspirodecane precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-{1,4-dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with the nucleophile.

Scientific Research Applications

3-{1,4-dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{1,4-dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]dec-8-ylmethanol
  • 3-(1-Pyrrolidinyl)-1-oxa-8-azaspirodecane

Uniqueness

3-{1,4-dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a 1,4-dioxaspirodecane moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

2639449-29-7

Molecular Formula

C12H22ClNO2

Molecular Weight

247.8

Purity

95

Origin of Product

United States

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